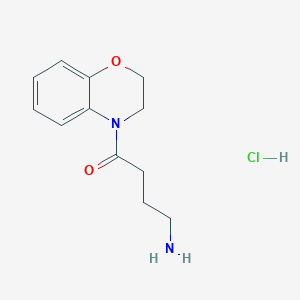

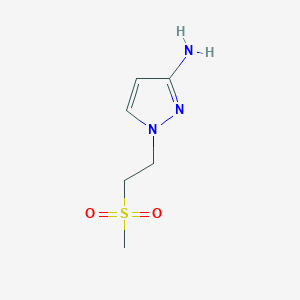

![molecular formula C6H14ClNS B1523381 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1333729-77-3](/img/structure/B1523381.png)

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride

Overview

Description

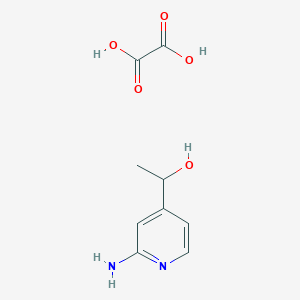

“3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1333729-77-3 . It has a molecular weight of 167.7 . The IUPAC name for this compound is 3-[(methylsulfanyl)methyl]pyrrolidine hydrochloride . The InChI code for this compound is 1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H .

Physical and Chemical Properties This compound is typically stored at room temperature . The physical form of this compound is oil .

Scientific Research Applications

Chemical Synthesis and Catalysis

One study discusses the use of a pyrrolidine-based catalyst, derived from L-proline, which demonstrates efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst, bearing a sulfoxide moiety, facilitated the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additive (Singh et al., 2013).

Material Science

In the field of materials science, thiophenyl-substituted benzidines, including compounds related to the sulfanyl group, have been utilized for creating transparent polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, highlighting the potential of sulfanyl-substituted compounds in developing advanced materials (Tapaswi et al., 2015).

Environmental Chemistry

Research on the sonochemical degradation of toxic organic compounds like 3-Methylpyridine (3MP) intensified using various oxidants, demonstrates innovative approaches to environmental remediation. Although not directly related to 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride, this study showcases the broader scientific interest in addressing environmental pollution through chemical means (Daware & Gogate, 2020).

Organic Chemistry and Fluorescent Sensors

A novel approach to synthesizing pyrrolylpyridines from alkynes and isothiocyanates has been explored, indicating the versatility of pyrrolidine derivatives in organic synthesis. Such methodologies could potentially be adapted for compounds like 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride, expanding the toolkit available for synthesizing complex heterocyclic compounds (Nedolya et al., 2015).

Photoluminescence and Optoelectronics

Research involving green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands underscores the relevance of sulfanyl groups in developing photoluminescent materials. Such studies highlight the application of sulfanyl derivatives in creating components for optoelectronic devices, suggesting areas where 3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride derivatives could be of interest (Constable et al., 2014).

Safety And Hazards

properties

IUPAC Name |

3-(methylsulfanylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJRPFWNCKTVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

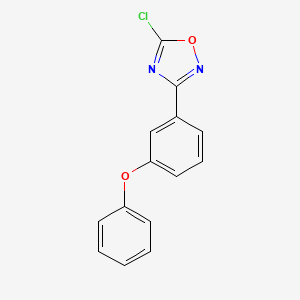

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)